molecular formula C19H15Cl2N5O B2598691 4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine CAS No. 338977-95-0

4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine

Cat. No.: B2598691
CAS No.: 338977-95-0
M. Wt: 400.26
InChI Key: SYSMQKXLUSPGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine is a heterocyclic compound featuring a triazoloquinazoline core fused with a morpholine moiety and a 3,4-dichlorophenyl substituent. Such fused triazoloquinazolines are known for diverse pharmacological applications, including anticonvulsant, antimicrobial, and anticancer activities . The 3,4-dichlorophenyl group may contribute to enhanced lipophilicity and receptor binding, while the morpholine substituent could improve pharmacokinetic properties .

Properties

IUPAC Name

4-[3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O/c20-14-6-5-12(11-15(14)21)17-23-24-18-13-3-1-2-4-16(13)22-19(26(17)18)25-7-9-27-10-8-25/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSMQKXLUSPGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through cyclization reactions involving hydrazonyl halides and active methylene compounds . The quinazoline moiety can be introduced via condensation reactions with appropriate amines and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as triethylamine and dichloromethane are commonly used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Triethylamine, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to triazole-based compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C21_{21}H10_{10}Cl4_{4}N4_{4}O
  • Molecular Weight : 476.1 g/mol

The structure features a morpholine moiety linked to a triazoloquinazoline core, which is known for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study reported that derivatives of triazoloquinazolines exhibit selective cytotoxicity against cancer cells by acting as DNA intercalators, which disrupt DNA replication and transcription processes .

Study on Anticancer Efficacy

In a recent publication, researchers synthesized a series of quinazoline derivatives, including the compound , and tested their efficacy against HCT-116 colorectal cancer cells. The study found that the compound exhibited IC50_{50} values comparable to established chemotherapeutics like doxorubicin .

Fluorescent Properties Investigation

Another study focused on the photophysical properties of similar triazoloquinazoline derivatives. It was found that these compounds could emit fluorescence with quantum yields up to 94%, making them suitable candidates for applications in bioimaging and diagnostics .

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine involves its interaction with specific molecular targets. The triazole and quinazoline moieties are known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Biological Activity

The compound 4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine is a hybrid molecule that combines a morpholine moiety with a triazoloquinazoline structure. This unique combination potentially enhances its biological activity across various therapeutic areas. Research has increasingly focused on the biological properties of triazoloquinazolines due to their diverse pharmacological activities, including anticancer, antiviral, and antibacterial effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H15Cl2N5OC_{19}H_{15}Cl_2N_5O with a molecular weight of 400.26 g/mol. The presence of the dichlorophenyl group and the triazole ring contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

  • Anticancer Activity :
    • Triazoloquinazolines have been reported to exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines. In one study, derivatives demonstrated IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, indicating potent cytotoxicity .
    • The mechanism of action is believed to involve DNA intercalation and disruption of cellular processes related to proliferation and apoptosis .
  • Antiviral Effects :
    • Recent investigations have highlighted the antiviral potential of triazoloquinazolines. Certain derivatives have been shown to inhibit viral replication in vitro, suggesting their potential use as antiviral agents .
  • Antibacterial Properties :
    • The compound's structure may also confer antibacterial activity. Related triazole derivatives have exhibited effectiveness against various bacterial strains, including resistant strains .

Case Studies

Study Compound Tested Cell Line/Organism IC50 Value (μM) Effect
Study 17,9-dibromo-5-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolineHCT-116 (Colon Cancer)6.2Anticancer
Study 25-aryl-[1,2,4]triazolo[4,3-c]quinazoline-3-amineT47D (Breast Cancer)27.3Anticancer
Study 3Various triazole derivativesStaphylococcus aureusVariesAntibacterial

The biological activity of 4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine is hypothesized to be mediated through several mechanisms:

  • DNA Intercalation : The planar structure allows for effective intercalation between DNA bases.
  • Receptor Modulation : Some derivatives act as antagonists at adenosine receptors which are implicated in cancer progression and inflammation .
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cell cycle regulation and apoptosis pathways has been suggested .

Comparison with Similar Compounds

Key Observations :

  • The morpholine group in the target compound may enhance solubility compared to purely aromatic analogs (e.g., diethylamino-biphenyl derivatives in ).
  • The 3,4-dichlorophenyl substituent likely increases metabolic stability relative to fluorophenyl analogs (e.g., ’s fluorophenyl derivatives) .
  • Crystallinity and π-π stacking observed in analogs (e.g., ) suggest the target compound may form similar intermolecular interactions .

Photophysical Properties

Triazoloquinazolines with electron-donating groups exhibit tunable fluorescence, a feature exploited in fluorophore design:

Compound Name Emission Max (nm) Solvent Quantum Yield References
5-(4′-Diphenylaminobiphenyl)-3-(CF₃Ph) derivative 480 Toluene 0.42
5-Aminobiphenyl-substituted derivative 450–520 Solid state 0.55–0.78
Target Compound Not reported

Key Observations :

  • The absence of strong electron-donating groups (e.g., diphenylamino) in the target compound suggests weaker fluorescence compared to –3 derivatives .
  • The dichlorophenyl group may induce a bathochromic shift compared to fluorine-substituted analogs (e.g., ) .

Key Observations :

  • The target compound’s synthesis may require optimized conditions due to the morpholine group’s steric and electronic effects.
  • High yields (>70%) are achievable for triazoloquinazolines via Suzuki coupling (e.g., ) .

Pharmacological and Physicochemical Data

Comparisons based on bioactivity and stability:

Compound Name LogP Bioactivity (IC₅₀/EC₅₀) Key Applications References
Target Compound Est. 3.5 Potential anticonvulsant
[1,2,4]Triazolo[3,4-b]thiadiazine derivatives 2.8–4.1 10–50 µM (analgesic) Antinociceptive
5-(4-Chlorophenyl)-thiazole derivative 4.2 Antifungal/antibacterial
Diethylamino-biphenyl derivatives 2.5 Fluorophores

Key Observations :

  • Thiadiazine-fused derivatives show promising antinociceptive activity, but the target compound’s dichlorophenyl-morpholine combination may offer unique selectivity .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing triazoloquinazoline derivatives like 4-[3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine?

The synthesis typically involves multi-step reactions starting with condensation of hydrazine derivatives with carbonyl compounds, followed by oxidative cyclization. For example, triazoloquinazoline cores are formed via cyclization of hydrazones in refluxing isopropanol, with subsequent oxidation using nitrobenzene at elevated temperatures (~473 K) to yield fused triazole rings . Key intermediates, such as 2-(3-(4-chlorophenylisoquinolin-1-yl)hydrazine, are condensed with aldehydes (e.g., 2,4-dimethylthiazole-5-carbaldehyde) to form hydrazones, which are then cyclized . Solvent selection (e.g., toluene with NaH for pyrazole intermediates) and purification via recrystallization (e.g., dichloromethane) are critical for yield optimization .

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, C–H⋯N hydrogen bonds). For instance, triazoloquinazoline derivatives exhibit planarity in fused ring systems (r.m.s. deviation ~0.054 Å) and dihedral angles between substituents (e.g., 66.36° for thiazole rings) . Complementary techniques include:

  • FT-IR : Validates functional groups (e.g., C=N stretches at ~1600 cm⁻¹).
  • NMR : Confirms proton environments (e.g., morpholine protons at δ 3.6–4.0 ppm).
  • Mass spectrometry : Verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for triazoloquinazoline derivatives?

Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent polarity, temperature, and catalyst). For example:

  • Oxidative cyclization : Yields improve with nitrobenzene at 473 K compared to milder oxidants .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency over toluene .
  • Catalyst optimization : NaH in toluene facilitates pyrazole formation but may require stoichiometric adjustments to avoid side reactions . Systematic Design of Experiments (DoE) approaches, such as factorial designs, can isolate critical variables and optimize conditions .

Q. What computational strategies are employed to predict the biological activity of this compound?

Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) is used to assess binding affinity and mechanism. Key steps include:

  • Ligand preparation : Protonation states and tautomerization of the triazole ring are optimized using tools like AutoDock Vina .
  • Binding site analysis : Hydrophobic pockets accommodate dichlorophenyl groups, while hydrogen bonds form with morpholine oxygen .
  • MD simulations : Validate docking poses by assessing stability over 100 ns trajectories (e.g., RMSD < 2 Å) . Contradictions between computational predictions and experimental bioactivity (e.g., antifungal assays) may arise from solvation effects or protein flexibility, necessitating free-energy calculations (MM/PBSA) .

Q. How do structural modifications (e.g., substituents on the triazole ring) influence physicochemical properties and bioactivity?

  • Electron-withdrawing groups (e.g., Cl) : Enhance metabolic stability but reduce solubility. For example, 3,4-dichlorophenyl substituents increase logP by ~1.5 units compared to methoxy groups .
  • Morpholine moiety : Improves water solubility via hydrogen bonding, as evidenced by crystal structures showing C–H⋯O interactions .
  • Planarity of the triazoloquinazoline core : Facilitates π-π stacking with aromatic residues in enzyme active sites, critical for inhibitory activity (e.g., centroid–centroid distances < 4 Å) . Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent effects with bioactivity .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods due to volatile solvents (e.g., nitrobenzene, dichloromethane) .
  • First aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical attention .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Q. How can researchers validate the purity of intermediates and final products?

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) and UV detection at 254 nm .
  • TLC : Monitor reaction progress using silica gel plates (Rf ~0.5 in ethyl acetate/hexane) .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Data Contradiction Analysis

Q. Why might reported biological activities vary across studies for structurally similar triazoloquinazolines?

  • Assay conditions : Differences in microbial strains (e.g., Candida albicans vs. Aspergillus niger) or incubation times (24 vs. 48 hrs) impact MIC values .
  • Solubility limitations : Poor aqueous solubility of dichlorophenyl derivatives may understate in vitro activity .
  • Metabolic stability : Hepatic microsomal assays (e.g., rat liver S9 fractions) reveal rapid degradation of morpholine-containing analogs, affecting in vivo efficacy .

Experimental Design Recommendations

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations via nonlinear regression .
  • Apoptosis markers : Quantify caspase-3/7 activation using fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Cell cycle analysis : Flow cytometry with propidium iodide staining to assess G1/S arrest .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hrs, analyze degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) for 48 hrs, monitor λmax shifts in UV-Vis spectra .
  • Thermal stability : Store at 40°C/75% RH for 4 weeks, assess polymorphic transitions via DSC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.